Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate

Vue d'ensemble

Description

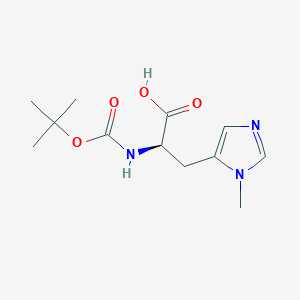

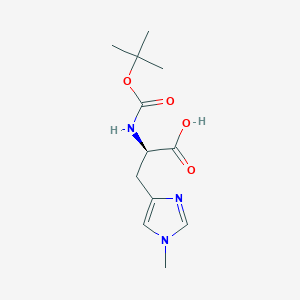

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)butanoate, often abbreviated as Boc-DCHA , is a chiral compound used in synthetic organic chemistry. It belongs to the class of tertiary butyl esters and finds significant applications in various chemical processes .

Synthesis Analysis

The direct introduction of the tert-butoxycarbonyl (Boc) group into organic compounds has been achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes. The flow microreactor approach enables the synthesis of Boc-DCHA with improved yields and reduced environmental impact .

Molecular Structure Analysis

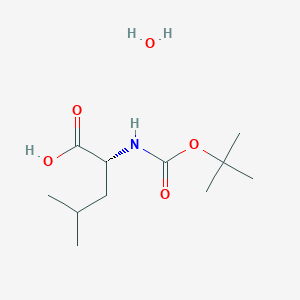

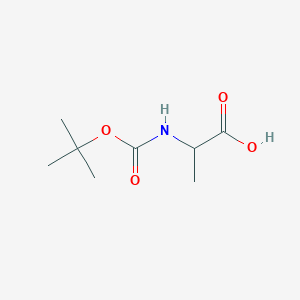

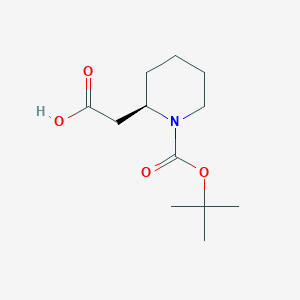

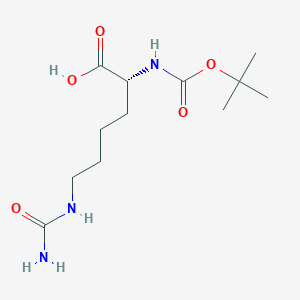

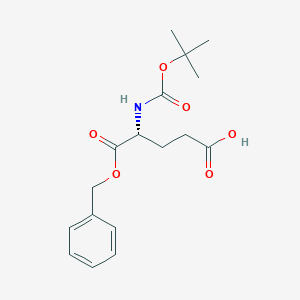

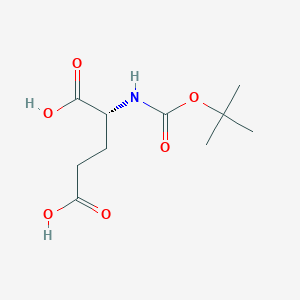

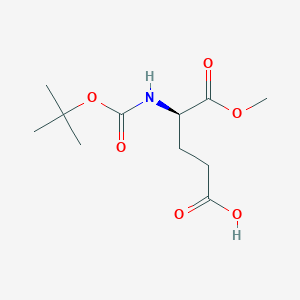

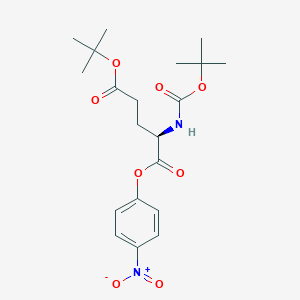

The molecular structure of Boc-DCHA consists of a dicyclohexylamine moiety linked to a tert-butoxycarbonyl (Boc) -protected amino acid . The Boc group serves as a protective unit for the amino functionality, allowing for controlled reactions and subsequent deprotection .

Chemical Reactions Analysis

Boc-DCHA can participate in various chemical reactions, including amide bond formation , esterification , and peptide synthesis . Its Boc-protected amino acid segment allows for selective functionalization at the amino group while preserving chirality and stability .

Applications De Recherche Scientifique

Synthesis of Tertiary Butyl Esters

- Scientific Field : Organic Chemistry .

- Application Summary : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .

- Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Synthesis of N-Heterocycles

- Scientific Field : Organic Chemistry .

- Application Summary : Chiral sulfinamides, which can be derived from tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Organic Chemistry .

- Application Summary : The N-tert-butyloxycarbonyl (N-Boc) group is widely used in organic synthesis for the protection of amines .

- Methods of Application : Mild deprotection of the N-Boc group can be achieved using oxalyl chloride .

- Results or Outcomes : This method provides a mild and efficient way to remove the N-Boc protecting group from amines .

Synthesis of Tertiary Butyl Esters

- Scientific Field : Organic Chemistry .

- Application Summary : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Methods of Application : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

- Results or Outcomes : Tertiary butyl esters find large applications in synthetic organic chemistry .

Synthesis of N-Heterocycles

- Scientific Field : Organic Chemistry .

- Application Summary : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Methods of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

- Results or Outcomes : These represent the structural motif of many natural products and therapeutically applicable compounds .

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Organic Chemistry .

- Application Summary : The N-tert-butyloxycarbonyl (N-Boc) group is widely used in organic synthesis for the protection of amines .

- Methods of Application : Mild deprotection of the N-Boc group can be achieved using oxalyl chloride .

- Results or Outcomes : This method provides a mild and efficient way to remove the N-Boc protecting group from amines .

Synthesis of Tertiary Butyl Esters

- Scientific Field : Organic Chemistry .

- Application Summary : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .

- Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Synthesis of N-Heterocycles

- Scientific Field : Organic Chemistry .

- Application Summary : Chiral sulfinamides, which can be derived from tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Organic Chemistry .

- Application Summary : The N-tert-butyloxycarbonyl (N-Boc) group is widely used in organic synthesis for the protection of amines .

- Methods of Application : Mild deprotection of the N-Boc group can be achieved using oxalyl chloride .

- Results or Outcomes : This method provides a mild and efficient way to remove the N-Boc protecting group from amines .

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSMYZXDFVUSCV-FCXZQVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373148 | |

| Record name | BOC-D-ABU-OH DCHA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate | |

CAS RN |

27494-47-9 | |

| Record name | BOC-D-ABU-OH DCHA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.